molecular formula C101H142N28O31S B12386194 Fitc-ova (323-339)

Fitc-ova (323-339)

Cat. No.: B12386194
M. Wt: 2276.4 g/mol
InChI Key: ROUPDCKTPNOIHB-BWDNWUFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FITC-OVA (323-339) is a fluorescein isothiocyanate (FITC)-labeled analog of the OVA 323-339 peptide, a well-characterized epitope derived from ovalbumin. The core sequence is ISQAVHAAHAEINEAGR . This peptide is a defined major T-cell epitope that binds to the I-A d MHC class II molecule, making it an essential tool for studying adaptive immune responses in murine models . Its primary research applications include investigating the nature of class II MHC-peptide binding, probing T-cell activation and specificity, and monitoring antigen processing and presentation by dendritic cells and macrophages . The FITC label enables researchers to track the peptide using flow cytometry and fluorescence microscopy techniques. Studies have shown that while the OVA 323-339 epitope can induce a Th2-like immune response and airway inflammation similar to intact ovalbumin, its immunogenic potency can vary depending on its form, with octameric multiple antigen peptides (MAPs) demonstrating enhanced therapeutic effects in allergic airway disease models compared to monomers . This peptide is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C101H142N28O31S

Molecular Weight

2276.4 g/mol

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1

InChI Key

ROUPDCKTPNOIHB-BWDNWUFESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Origin of Product

United States

Preparation Methods

Resin Activation and Amino Acid Coupling

The synthesis begins with anchoring the C-terminal amino acid (arginine, R) to a Wang resin pre-loaded with a rink amide linker. The resin is swollen in dimethylformamide (DMF) for 30 minutes, followed by F-moc deprotection using 20% piperidine in DMF. Subsequent amino acids are coupled sequentially using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent and DIPEA (N,N-diisopropylethylamine) as the base. Each coupling reaction proceeds for 45–60 minutes under nitrogen atmosphere.

Side-Chain Deprotection and Cleavage

After completing the 17-mer sequence, side-chain protecting groups (e.g., tert-butyl for glutamic acid, trityl for histidine) are removed using a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). The peptide-resin mixture is agitated for 3 hours, filtered, and precipitated in cold diethyl ether. The crude peptide is then lyophilized to yield a white powder.

Table 1: Synthesis Parameters for OVA (323–339)

Parameter Specification Source
Resin Type Wang resin (0.7 mmol/g loading)
Coupling Reagent HBTU/DIPEA
Deprotection Reagent 20% Piperidine in DMF
Cleavage Cocktail TFA/H2O/TIS (95:2.5:2.5)
Average Yield (Crude) 65–75%

Purification and Analytical Validation

Crude OVA (323–339) is purified using reversed-phase HPLC to achieve >95% purity, a requirement for consistent biological activity.

Chromatographic Conditions

A C18 column (250 × 4.6 mm, 5 µm particle size) is employed with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The elution protocol involves a linear increase from 10% to 60% Solvent B over 40 minutes at a flow rate of 1 mL/min. Detection is performed at 220 nm, with the target peptide eluting at ~28 minutes.

Lyophilization and Yield Optimization

Post-purification, fractions containing the peptide are pooled, frozen at -80°C, and lyophilized for 48 hours. Final yields typically range from 30–40% after purification, with a molecular mass of 1773.9 g/mol confirmed via mass spectrometry.

Table 2: HPLC Purification Metrics

Metric Value Source
Column C18 (250 × 4.6 mm, 5 µm)
Gradient 10–60% Acetonitrile in 40 min
Retention Time 28 min
Purity ≥95%

FITC Conjugation and Labeling

The purified peptide is conjugated with FITC via a linker-assisted reaction , introducing a fluorescein moiety for fluorescence-based assays.

Reaction Protocol

A 10-fold molar excess of FITC-isothiocyanate (FITC-ITC) is reacted with the N-terminal amine of OVA (323–339) in 0.1 M sodium bicarbonate buffer (pH 9.0) for 12 hours at 4°C. The reaction is quenched with 1 M Tris-HCl (pH 7.4), and the FITC-labeled peptide is purified using size-exclusion chromatography (SEC) on a Sephadex G-25 column.

Characterization of FITC-OVA

Successful conjugation is confirmed by:

  • Absorbance/Emission Spectra : Peak absorbance at 493 nm and emission at 522 nm.
  • Mass Spectrometry : Expected molecular mass of 2276.5 Da (vs. observed 2276.2 Da).

Table 3: FITC Conjugation Metrics

Parameter Value Source
Molar Ratio (FITC:Peptide) 10:1
Reaction pH 9.0
Final Mass 2276.5 Da
Fluorescence Quantum Yield 0.85

Quality Control and Batch Consistency

Rigorous QC protocols ensure batch-to-batch reproducibility and biological functionality.

Purity Assessment

UHPLC analysis confirms ≥95% purity using a C4 column (150 × 2.1 mm) with a 5–65% acetonitrile gradient over 30 minutes.

Endotoxin Testing

Endotoxin levels are quantified using HEK-Blue™ TLR4 cells, with batches required to contain <0.1 EU/mg.

Functional Validation

ELISPOT assays demonstrate that FITC-OVA (323–339) at 10 µg/ml induces robust IFN-γ secretion in OVA-sensitized murine splenocytes.

Chemical Reactions Analysis

MHC Class II Binding and Stability

Fitc-OVA (323-339) binds to H2-IAd MHC class II molecules through hydrogen bonding and hydrophobic interactions. Key residues involved include:

  • Q325 (peptide) ↔ βH81 (MHC) hydrogen bond stabilization

  • Hydrophobic interactions mediated by I327 , V329 , and H331

Dissociation kinetics reveal biphasic behavior due to intermediate states:

Peptide VariantMHC VariantDissociation Rate (×10⁻⁶ s⁻¹)Intermediate Stability
OVA(323-339)WT I-AdBiphasic (210 ± 80)High (Q325-βH81 bond)
OVA(323-335, Q325A)WT I-AdMonophasic (2.3 ± 0.3)Disrupted
OVA(325-336, H328Q)WT I-AdBiphasic (40 ± 10)Partial recovery

T-Cell Receptor (TCR) Activation Mechanism

Fitc-OVA (323-339) triggers CD4⁺ T-cell activation via:

  • MHC-peptide complex formation with TCR engagement (KD ≈ 10⁻⁶ M)

  • Cytokine polarization :

    • Th2 dominance : IL-4 ↑ 300%, IL-5 ↑ 250%, IL-13 ↑ 180% in BALB/c mice

    • Th1 suppression : IFN-γ/IL-4 ratio ↓ 70% in sensitized mice

pH-Dependent Endocytosis in Dendritic Cells

Extracellular acidosis (pH 6.5) enhances FITC-OVA uptake by 254% compared to pH 7.3:

ParameterpH 7.3pH 6.5
FITC-OVA uptake (MFI)86 ± 33265 ± 42
HRP uptake (nmol/min)1.2 ± 0.33.8 ± 0.6

This pH sensitivity correlates with improved antigen presentation efficiency (EC₅₀ ↓ 40% at pH 6.5) .

Cross-Linking with IgE Antibodies

Fitc-OVA (323-339) acts as a B-cell epitope, binding IgE with:

  • Affinity : Ka ≈ 1.4 × 10⁸ M⁻¹

  • Functional outcomes :

    • Serum OVA-specific IgE ↑ 450% in sensitized mice

    • Mast cell degranulation ↑ 60% in passive cutaneous anaphylaxis models

Glycation-Induced Structural Modifications

Exposure to Maillard reaction intermediates (e.g., 3-deoxyglucosone) modifies lysine residues:

Modification TypeLysine Modified (%)Functional Impact
Pyrraline51%Enhanced Th2 polarization
Carboxymethyllysine81%Reduced MHC binding affinity

Immune Response Modulation via Multimeric Forms

OVA₃₂₃₋₃₃₉MAP octamers demonstrate enhanced therapeutic effects vs monomers:

ParameterMonomersOctamers
Treg cell inductionNo effect↑ 220% (spleen)
OVA-sIgE suppression<10%↓ 85%
IL-10 productionBaseline↑ 300%

Scientific Research Applications

T-Cell Activation Studies

Mechanism of Action:
FITC-Ovalbumin (323-339) is an H-2b-restricted class II epitope that activates CD4+ T cells. Its interaction with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) triggers T-cell responses, making it essential for understanding T-cell immunology.

Case Study:
In a study involving BALB/c mice, it was demonstrated that the peptide elicited a T-cell response accounting for 25-35% of the total response to ovalbumin. The study utilized ELISPOT assays to quantify interferon-gamma (IFN-γ) release from effector cells, highlighting the peptide's effectiveness in stimulating T-cell activity .

B-Cell Activation and Antigen Presentation

Role in B-Cell Function:
FITC-Ovalbumin (323-339) has been shown to enhance B-cell activation and facilitate antigen presentation. The binding of FITC-labeled ovalbumin to B cells leads to their endocytosis and subsequent presentation of the peptide to T cells.

Experimental Findings:
Research indicated that naive B cells incubated with FITC-Ovalbumin exhibited increased activation markers and cytokine production, specifically interleukin-10 (IL-10). This suggests that FITC-Ovalbumin not only activates B cells but also influences their cytokine profile, promoting an anti-inflammatory response .

Allergy Research

Implications for Allergic Responses:
FITC-Ovalbumin (323-339) plays a crucial role in allergy research, particularly in models of asthma. The peptide has been used to investigate mechanisms underlying allergic airway inflammation.

Therapeutic Insights:
A study demonstrated that treatment with octameric forms of OVA323-339 significantly mitigated OVA-induced airway inflammation in mice. The treatment led to an increase in regulatory T cells and elevated levels of IL-10, indicating a shift towards a regulatory immune response . This finding underscores the potential of FITC-Ovalbumin in therapeutic strategies for allergic conditions.

Fluorescent Labeling Applications

Fluorescence Characteristics:
The FITC moiety provides bright green fluorescence, allowing for easy visualization and tracking of the peptide in various biological assays. This property is exploited in flow cytometry and microscopy to analyze cellular interactions and responses.

Quantitative Analysis:
In vitro experiments showed that the binding of FITC-Ovalbumin to B cells was dose-dependent, with significant fluorescence observed at concentrations as low as 200 µg/ml. This quantitative aspect is critical for experimental reproducibility and standardization .

Immunotherapy Research

Potential for Immunotherapy:
The use of FITC-Ovalbumin (323-339) extends into immunotherapy research, where it serves as a model antigen for developing therapeutic vaccines against allergies and other immune disorders.

Clinical Relevance:
Research indicates that interventions using OVA323-339MAP can alter immune responses favorably by increasing regulatory T cell populations while reducing Th2 cytokine production associated with allergic reactions . This dual action positions FITC-Ovalbumin as a candidate for future immunotherapeutic approaches.

Summary Table of Applications

Application AreaKey FindingsReferences
T-Cell Activation Induces significant IFN-γ release from T-cells; 25-35% response observed
B-Cell Activation Promotes IL-10 secretion; enhances antigen presentation capacity
Allergy Research Reduces airway inflammation; increases regulatory T cell populations
Fluorescent Labeling Bright green fluorescence aids in cellular tracking; dose-dependent binding
Immunotherapy Research Shifts immune response towards tolerance; potential vaccine applications

Mechanism of Action

FITC-OVA (323-339) exerts its effects by binding to MHC class II molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to T-cell activation and an immune response. The fluorescein label allows for the tracking and visualization of the peptide in various assays, providing insights into the molecular pathways involved in antigen processing and presentation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Modifications Key Functional Differences Reference
OVA 323-339 Unlabeled peptide Lacks fluorescent tracking; used for MHC binding studies and T-cell activation assays .
OVA 323-339 2K Lysine-flanked variant Enhances encapsulation in anionic liposomes (e.g., 97.8% efficiency vs. 8.1% for unmodified OVA 323-339) .
FITC-OVA (257-264) Shorter OVA epitope (H-2K<sup>b</sup>-restricted) Binds MHC class I for CD8<sup>+</sup> T-cell activation, unlike MHC class II-binding FITC-OVA (323-339) .

Table 1 : Structural analogs of FITC-OVA (323-339) and their functional distinctions.

Delivery System Comparisons

FITC-OVA (323-339) uptake and immunogenicity vary significantly depending on the carrier system:

Delivery System Uptake Efficiency (vs. Free FITC-OVA) Key Findings Reference
Cu-AMS Mesostrands 35.1% ± 0.3% (vs. 7.2% ± 0.6% free) Hierarchical mesostrands enhance APC uptake via surface charge and porosity .
Liposomes ~35% encapsulation efficiency Anionic liposomes improve peptide retention under low ionic strength (pH 6.5) .
Cubosomes 35% ± 1% entrapment efficiency Sustained release over 24 h; 65% burst release attributed to free FITC-OVA in powder form .
Mannose-Receptor PLGA NPs 3-fold higher uptake vs. free FITC-OVA Targeted delivery to BMDCs via mannose receptor binding, blocked by competitive inhibitors .

Table 2 : Impact of delivery systems on FITC-OVA (323-339) uptake and release.

Immunological Activity vs. Full-Length OVA

While FITC-OVA (323-339) mimics the Th2-polarizing effects of full-length OVA in murine asthma models, critical differences exist:

Parameter FITC-OVA (323-339) Full-Length OVA Reference
T-Cell Activation 25–35% of total OVA-specific T-cell response Broad polyclonal T-cell activation
IgE Production Induces OVA-specific IgE (lower titers vs. OVA) Robust IgE and IL-4 production
Antigen Presentation Binds I-A<sup>d</sup> with high affinity (Kd ~10 nM) Requires processing into smaller epitopes

Table 3: Comparative immunogenicity of FITC-OVA (323-339) and full-length OVA.

Fluorescent Tag Variants

Alternative labeling strategies impact antigen stability and detection:

Tag Advantage Limitation Reference
FITC pH-stable fluorescence; ideal for flow cytometry Quenched in acidic endosomes .
TAMRA Red-shifted emission avoids autofluorescence Higher nonspecific binding to membranes
Biotin Compatible with streptavidin-based assays Requires secondary labeling steps

Research Findings and Implications

  • Mechanoregulation of Uptake: Dense extracellular matrices reduce FITC-OVA (323-339) uptake in DCs by inhibiting CD206 receptor activity, independent of receptor expression levels .
  • Transdermal Delivery : Ionic liquid patches enhance FITC-OVA (323-339) penetration into skin layers by 4-fold compared to topical administration .
  • T-Cell Activation Threshold : Planar FITC-OVA (323-339)-I-A<sup>k</sup> complexes require a spacing of ~200 Å for optimal T-cell receptor clustering and IL-2 production .

Q & A

Q. What is the immunological role of OVA peptide (323-339) in murine allergy models?

OVA peptide (323-339) is a T and B cell epitope critical for inducing immediate hypersensitivity in BALB/c mice. It binds to MHC class II (I-A(d)) molecules, driving Th2-polarized responses characterized by elevated IL-4, IgE, and eosinophil activation. Methodologically, researchers sensitize mice via intraperitoneal injections (25 µg peptide adsorbed on 300 µg Alum) followed by intranasal challenges (1% peptide solution) to mimic allergic asthma. Post-mortem analyses include splenocyte proliferation assays and immunohistochemical staining for lung inflammation .

Q. How is FITC-OVA employed in antigen tracking and cellular imaging?

FITC-OVA, a fluorescein-isothiocyanate-labeled ovalbumin, enables fluorescence-based antigen localization in immune cells. Its preparation involves conjugating FITC to OVA’s lysine residues under alkaline conditions (pH ≥9.0). Applications include flow cytometry for surface antigen detection, confocal microscopy for intracellular trafficking, and in vivo imaging to monitor OVA distribution in tissues. Critical controls include verifying fluorescence intensity post-conjugation and ensuring minimal disruption of OVA’s antigenic properties .

Q. What experimental protocols validate MHC class II presentation of OVA (323-339)?

Researchers use ELISPOT or intracellular cytokine staining to quantify IFN-γ/IL-4 secretion from T cells exposed to OVA (323-339)-pulsed antigen-presenting cells (APCs). For MHC-II binding assays, competitive inhibition studies with I-A(d)-expressing cell lines (e.g., A20 B cells) are performed, measuring peptide affinity via fluorescence polarization or surface plasmon resonance .

Advanced Research Questions

Q. How do immune responses to OVA peptide (323-339) differ from intact OVA in sensitized mice?

While both OVA and OVA (323-339) induce comparable lung inflammation and Th2 skewing (e.g., IL-4 dominance), the peptide elicits higher OVA-specific IgE and fails to activate splenocytes from OVA-sensitized mice. This suggests OVA (323-339) lacks conformational epitopes present in the full protein. Methodologically, discrepancies are resolved using adoptive transfer experiments and epitope mapping via overlapping peptide libraries .

Q. What structural modifications enhance or impair OVA (323-339) epitope stability?

Substitutions like R339T increase protease resistance and reduce epitope presentation in vitro. To study this, researchers employ mass spectrometry to track peptide degradation and use MHC-II tetramer staining to quantify epitope availability. These findings inform vaccine design by highlighting the need to balance stability with immunogenic processing .

Q. How can conflicting T-cell proliferation data between OVA and OVA (323-339) models be resolved?

Contradictions arise from differential epitope specificity: OVA (323-339)-sensitized splenocytes proliferate only when re-exposed to the peptide, not intact OVA. Researchers use CFSE dilution or ³H-thymidine incorporation assays with allergen-specific restimulation (10 µg/mL peptide) and parallel cytokine profiling (e.g., IL-2 ELISA) to clarify clonal specificity .

Q. What methodological optimizations improve FITC-OVA’s utility in longitudinal imaging studies?

To minimize photobleaching and false signals, FITC-OVA should be purified via size-exclusion chromatography to remove unconjugated FITC. Dose-response curves (0.1–10 µg/mL) ensure signal linearity, while co-staining with organelle markers (e.g., Lysotracker) validates subcellular localization. For in vivo studies, multiphoton microscopy reduces background fluorescence in deep tissues .

Data Analysis and Interpretation

Q. Which statistical approaches are appropriate for comparing OVA (323-339)-induced cytokine profiles?

Multivariate ANOVA (MANOVA) accounts for correlated cytokines (e.g., IL-4, IL-5, IL-13) across treatment groups. Post hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons, while principal component analysis (PCA) visualizes Th1/Th2 polarization patterns. Non-parametric alternatives (e.g., Kruskal-Wallis) are used for non-normal distributions .

Q. How do researchers address low reproducibility in OVA (323-339)-driven IgE assays?

Variability often stems from Alum batch differences or murine genetic drift. Standardization includes using inbred BALB/c substrains (e.g., BALB/cJ), pre-screening Alum for endotoxin (LAL assay), and normalizing IgE titers to internal controls (e.g., OVA-specific IgG1). Inter-laboratory validation via ring trials further improves consistency .

Experimental Design Considerations

Q. What controls are essential for OVA (323-339) challenge studies?

Include (1) vehicle controls (Alum + saline), (2) antigen-negative controls (irrelevant peptides), and (3) sham-challenged mice to distinguish allergen-specific effects from procedural inflammation. For adoptive transfer experiments, CD4+ T cell-depleted mice confirm the peptide’s T cell dependency .

Q. How do researchers optimize challenge doses for OVA (323-339)-induced airway hyperresponsiveness (AHR)?

Dose-ranging studies (5–50 µg peptide) identify thresholds for AHR (measured via whole-body plethysmography) and eosinophil influx (Bronchoalveolar lavage cytology). Kinetic analyses (24–72 hr post-challenge) determine peak inflammation windows for endpoint selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.